BMS-919373 is a highly functionalized quinazoline that is being investigated as a selective, potent I Kur current blocker . It is a Potassium channel Kv1.5 (KCNA5) inhibitor for use in atrial fibrillation and acute coronary syndromes .
The synthesis of BMS-919373 involves utilizing the aminomethylpyridine side chain at C-4, a selective C-H functionalization at C-5 was invented, enabling the efficient synthesis of this molecule . This strategy of leveraging this inherent directing group allowed the synthesis of this complex heterocycle in only six steps from commodity chemicals .
BMS-919373 is a highly functionalized quinazoline . The chemical formula of BMS-919373 is C25H20N6O2S .
The chemical reactions involved in the synthesis of BMS-919373 include a selective C-H functionalization at C-5, which was achieved by utilizing the aminomethylpyridine side chain at C-4 .
The molecular weight of BMS-919373 is 468.54 . The chemical formula is C25H20N6O2S .
BMS-919373 is a highly functionalized quinazoline compound that has garnered attention for its potential therapeutic applications, particularly as a selective blocker of the I_Kur potassium current. This current is primarily mediated by the Kv1.5 potassium channel, which plays a crucial role in cardiac repolarization. The inhibition of this channel can modulate cardiac electrical activity, making BMS-919373 a candidate for treating conditions like atrial fibrillation .
BMS-919373 was developed through a series of chemical synthesis processes aimed at creating selective inhibitors of the I_Kur current. It falls under the classification of heterocyclic compounds, specifically quinazolines, which are known for their diverse biological activities. The compound's systematic name is 4-(aminomethyl)-2-(pyridin-3-yl)-quinazoline, indicating its structural complexity and potential for various interactions within biological systems .
The synthesis of BMS-919373 employs a regioselective C-H arylation process that allows for efficient construction of the quinazoline core. Key steps in the synthesis include:
This innovative approach streamlines the synthesis to just six steps from readily available starting materials, highlighting the efficiency of utilizing native directing groups in complex molecule synthesis .
BMS-919373 can undergo several chemical reactions, including:
These reactions allow for further functionalization of BMS-919373, enhancing its potential applications in medicinal chemistry.
BMS-919373 acts primarily by selectively blocking the I_Kur current through its interaction with the Kv1.5 potassium channel. This mechanism involves binding to specific sites on the channel, effectively preventing potassium ions from passing through during cardiac repolarization phases. By inhibiting this current, BMS-919373 modulates cardiac action potentials, potentially stabilizing heart rhythms in patients with atrial fibrillation .
BMS-919373 exhibits several notable physical and chemical properties:
These properties are significant for its handling and application in laboratory settings.
BMS-919373 is primarily investigated for its potential use in treating atrial fibrillation due to its selective inhibition of the I_Kur current. Its ability to modulate cardiac electrical activity positions it as a promising candidate for further clinical development in cardiovascular therapies . Additionally, ongoing research may explore its applications in other areas where modulation of potassium channels is beneficial.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3